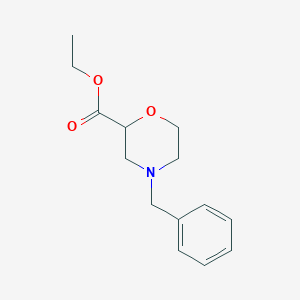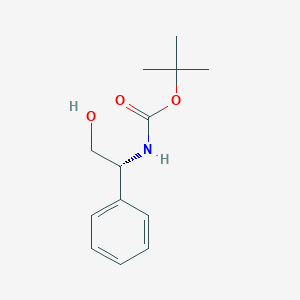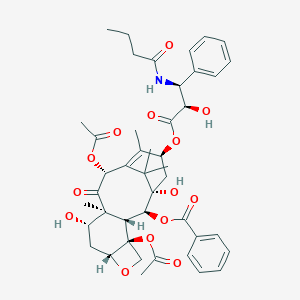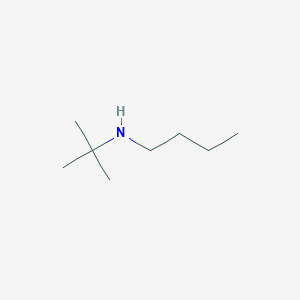
N-tert-Butylbutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butylbutylamine, also known as TBBAm, is an organic compound that belongs to the class of amines. This compound has gained significant attention in scientific research due to its unique chemical properties. The purpose of
Applications De Recherche Scientifique
N-tert-Butylbutylamine has various scientific research applications. It is widely used in the synthesis of pharmaceutical compounds as a building block. It is also used as a catalyst in organic reactions, including the synthesis of polymers, dyes, and agrochemicals. Furthermore, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
N-tert-Butylbutylamine acts as a nucleophile due to the presence of the amine group. It can react with various electrophiles, such as carbonyl compounds, to form imines and enamines. This reaction is known as reductive amination and is widely used in organic synthesis. Furthermore, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Effets Biochimiques Et Physiologiques
N-tert-Butylbutylamine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an increase in cognitive function and mood enhancement. Furthermore, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-Butylbutylamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it is relatively inexpensive compared to other organic compounds. However, this compound has some limitations, such as its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-tert-Butylbutylamine. One potential area of research is the development of new drugs based on the antimicrobial and antifungal properties of this compound. Furthermore, the use of this compound as a catalyst in organic reactions can be further explored. Additionally, the effects of N-tert-Butylbutylamine on the central nervous system can be studied in more detail to understand its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, N-tert-Butylbutylamine is an organic compound with unique chemical properties that have made it a popular subject of scientific research. This compound has various applications in the synthesis of pharmaceutical compounds, as a catalyst in organic reactions, and as a potential candidate for the development of new drugs. Furthermore, the biochemical and physiological effects of N-tert-Butylbutylamine have been studied extensively, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research of this compound, including the development of new drugs and the exploration of its effects on the central nervous system.
Propriétés
Numéro CAS |
16486-74-1 |
|---|---|
Nom du produit |
N-tert-Butylbutylamine |
Formule moléculaire |
C8H19N |
Poids moléculaire |
129.24 g/mol |
Nom IUPAC |
N-tert-butylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7-9-8(2,3)4/h9H,5-7H2,1-4H3 |
Clé InChI |
VACPZDQXUAOTFR-UHFFFAOYSA-N |
SMILES |
CCCCNC(C)(C)C |
SMILES canonique |
CCCCNC(C)(C)C |
Autres numéros CAS |
16486-74-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

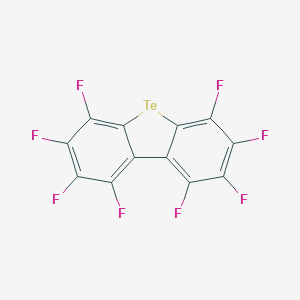
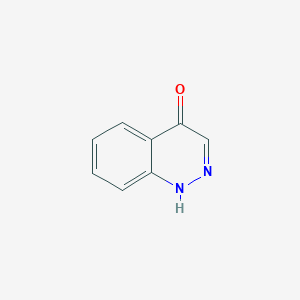
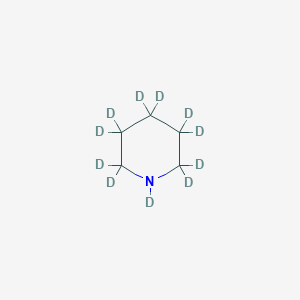
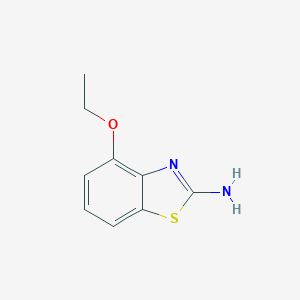
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
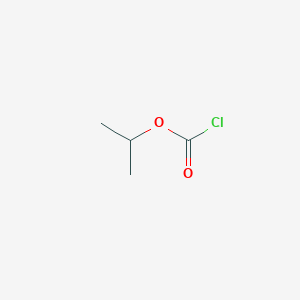

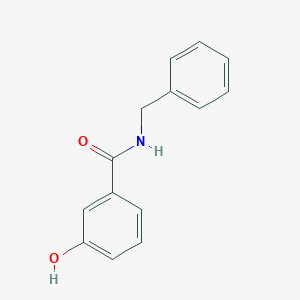
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
